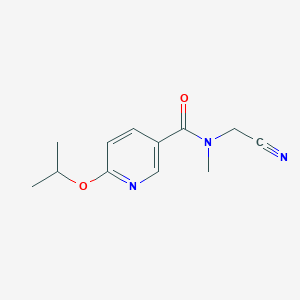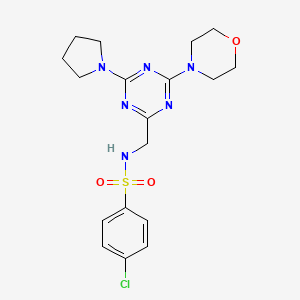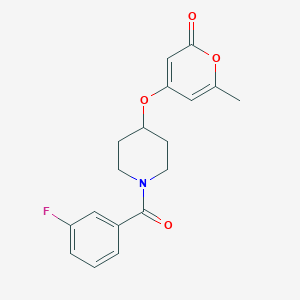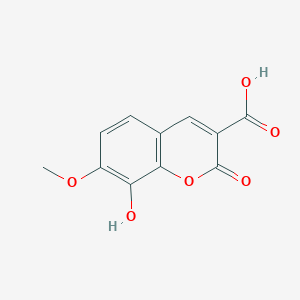
N-(cyanomethyl)-N-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyanomethyl)-N-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as JNJ-31020028, and it is a selective antagonist of the nicotinic acetylcholine receptor (nAChR) α7 subtype.
作用機序
N-(cyanomethyl)-N-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide is a selective antagonist of the α7 nAChR subtype. It binds to the receptor and blocks the binding of acetylcholine, which is the natural ligand of the receptor. This results in the inhibition of the receptor's activity, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
The blockade of the α7 nAChR subtype by N-(cyanomethyl)-N-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide can have various biochemical and physiological effects. Studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It can also reduce inflammation and oxidative stress in the brain, which are known to contribute to the development of these disorders. Additionally, N-(cyanomethyl)-N-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide can modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which can have significant effects on behavior and mood.
実験室実験の利点と制限
One of the major advantages of N-(cyanomethyl)-N-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide is its selectivity for the α7 nAChR subtype. This allows for the specific targeting of this receptor subtype, which can help in the development of new drugs for the treatment of various neurological and psychiatric disorders. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several future directions for the study of N-(cyanomethyl)-N-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide. One of the major directions is the development of new drugs for the treatment of Alzheimer's disease, schizophrenia, and other neurological and psychiatric disorders. Additionally, further studies are needed to understand the long-term effects of this compound on behavior and cognition. Finally, the development of new synthesis methods for N-(cyanomethyl)-N-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide can help in the production of this compound on a larger scale, which can facilitate its use in various scientific research applications.
合成法
The synthesis of N-(cyanomethyl)-N-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide involves several steps. The starting material for the synthesis is 3-hydroxypyridine, which is then converted to 3-chloropyridine. The 3-chloropyridine is then reacted with cyanomethyl magnesium bromide to form N-(cyanomethyl)-3-chloropyridine. This compound is then reacted with N-methyl-N-(propan-2-yloxy)acetamide to form the final product, N-(cyanomethyl)-N-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide.
科学的研究の応用
N-(cyanomethyl)-N-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide has potential applications in various fields of scientific research. One of the major applications of this compound is in the study of the α7 nAChR subtype. The α7 nAChR subtype is involved in various physiological processes, including learning, memory, and attention. Dysfunction of this receptor subtype has been linked to various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. N-(cyanomethyl)-N-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide can be used to selectively block the α7 nAChR subtype, which can help in the development of new drugs for the treatment of these disorders.
特性
IUPAC Name |
N-(cyanomethyl)-N-methyl-6-propan-2-yloxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-9(2)17-11-5-4-10(8-14-11)12(16)15(3)7-6-13/h4-5,8-9H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSGFBCMSZFLQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)N(C)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2927630.png)
![3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2927631.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2927633.png)


![4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2927637.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)cyclohexanecarboxamide](/img/structure/B2927640.png)

![N-(2,3-dimethoxybenzyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2927648.png)

![Tert-butyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B2927650.png)
![4-Chloro-6-methoxypyrido[3,2-d]pyrimidine](/img/structure/B2927651.png)